molecular formula C14H11FN2S B1392638 1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione CAS No. 1242915-30-5

1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Cat. No.: B1392638
CAS No.: 1242915-30-5
M. Wt: 258.32 g/mol
InChI Key: LFNZZJUMAMVRHE-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, along with a fluorobenzyl group and a thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of a fluorobenzyl halide and a pyrrole derivative, followed by cyclization and introduction of the thione group through sulfurization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the thione moiety may participate in redox reactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione: Contains a methylbenzyl group, affecting its chemical and biological properties.

Uniqueness

1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione is unique due to the presence of the fluorine atom, which can significantly influence its reactivity, binding affinity, and overall stability. The fluorine atom’s electronegativity and small size allow for unique interactions that are not possible with other substituents.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c15-11-3-1-10(2-4-11)9-17-8-6-12-13(17)5-7-16-14(12)18/h1-8H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNZZJUMAMVRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CNC3=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 2
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 4
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 5
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 6
1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

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